molecular formula C5H6F4O2 B13587732 3,3,4,4-Tetrafluoropentanoic acid

3,3,4,4-Tetrafluoropentanoic acid

Cat. No.: B13587732
M. Wt: 174.09 g/mol
InChI Key: RZKLIBDRQKGYAV-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2 It is characterized by the presence of four fluorine atoms attached to the carbon chain, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 3,3,4,4-tetrafluorobutanol, followed by oxidation to yield the desired acid. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the fluorination and oxidation steps are integrated into a single production line. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

3,3,4,4-Tetrafluoropentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropentanoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to the modulation of biochemical pathways and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetrafluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized fluorinated compounds and materials .

Properties

Molecular Formula

C5H6F4O2

Molecular Weight

174.09 g/mol

IUPAC Name

3,3,4,4-tetrafluoropentanoic acid

InChI

InChI=1S/C5H6F4O2/c1-4(6,7)5(8,9)2-3(10)11/h2H2,1H3,(H,10,11)

InChI Key

RZKLIBDRQKGYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)(F)F)(F)F

Origin of Product

United States

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